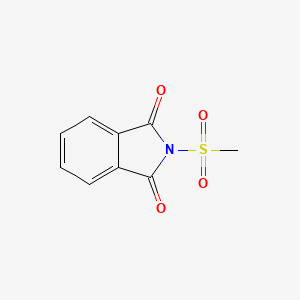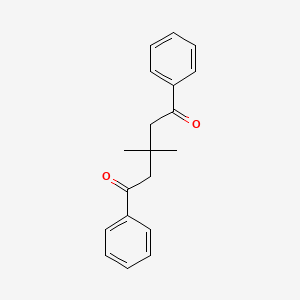![molecular formula C8H11ClN4 B13994028 N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine CAS No. 90003-04-6](/img/structure/B13994028.png)
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to an ethyl chain, which is further connected to a chloropyridazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine typically involves the following steps:
Formation of the Aziridine Ring: Aziridines can be synthesized through the cyclization of haloamines or amino alcohols.
Attachment of the Aziridine to the Ethyl Chain: The aziridine ring is then attached to an ethyl chain through nucleophilic substitution reactions.
Formation of the Chloropyridazine Moiety: The chloropyridazine moiety can be synthesized through various methods, including the chlorination of pyridazine derivatives.
Coupling of the Aziridine-Ethyl Chain with the Chloropyridazine Moiety: The final step involves coupling the aziridine-ethyl chain with the chloropyridazine moiety under suitable reaction conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloropyridazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s aziridine ring is of interest for its potential use in anticancer agents and other therapeutic applications.
Materials Science: Aziridine-containing compounds are used in the synthesis of polymers and coatings with unique properties.
Biological Research: The compound can be used as a tool to study biological processes involving aziridine-containing molecules.
Mecanismo De Acción
The mechanism of action of N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine involves its interaction with molecular targets such as enzymes or receptors. For example, aziridine-containing compounds can act as inhibitors of enzymes like angiotensin-converting enzyme 2 (ACE2), which is involved in cardiovascular regulation and viral entry . The compound may bind to the active site of the enzyme, leading to a conformational change that inhibits its activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-aminoethyl)-1-aziridine-ethanamine: This compound also contains an aziridine ring and is used as an ACE2 inhibitor.
1-Aziridineethanol: Another aziridine-containing compound used in various chemical reactions.
Uniqueness
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine is unique due to the presence of both the aziridine ring and the chloropyridazine moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90003-04-6 |
|---|---|
Fórmula molecular |
C8H11ClN4 |
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-8(12-11-7)10-3-4-13-5-6-13/h1-2H,3-6H2,(H,10,12) |
Clave InChI |
VMKZNZRJCRZTPV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CCNC2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)
![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)





![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)


